

# Application of Apixaban-13C,d3 in Bioequivalence Studies: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | Apixaban-13C,d3 |           |
| Cat. No.:            | B590848         | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of **Apixaban-13C,d3** as an internal standard in bioequivalence (BE) studies of apixaban. These guidelines are compiled to assist in the accurate quantification of apixaban in biological matrices, a critical step in generic drug development and regulatory submission.

#### Introduction

Apixaban is a direct oral anticoagulant that acts as a factor Xa inhibitor. To ensure the therapeutic equivalence of a generic apixaban formulation to the reference product, regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require bioequivalence studies.[1][2][3] A key component of these studies is the robust and validated bioanalytical method for the accurate measurement of apixaban concentrations in plasma. The use of a stable isotope-labeled internal standard (SIL-IS), such as **Apixaban-13C,d3**, is the gold standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification, as it effectively compensates for variability during sample preparation and analysis.[4]

#### Bioanalytical Method Using Apixaban-13C,d3



A validated LC-MS/MS method is essential for the determination of apixaban in human plasma for pharmacokinetic and bioequivalence studies.[5][6] **Apixaban-13C,d3** serves as an ideal internal standard due to its chemical and physical similarity to apixaban, ensuring comparable extraction recovery and ionization efficiency, while its mass difference allows for distinct detection.[7][8]

#### **Quantitative Data Summary**

The following tables summarize key parameters from validated LC-MS/MS methods for the quantification of apixaban using **Apixaban-13C,d3**.

Table 1: LC-MS/MS Method Parameters

| Parameter              | Value                                                      | Reference |
|------------------------|------------------------------------------------------------|-----------|
| Analyte                | Apixaban                                                   | [7]       |
| Internal Standard (IS) | Apixaban-13C,d3                                            | [7][8]    |
| Biological Matrix      | Human Plasma                                               | [7][9]    |
| Extraction Method      | Liquid-Liquid Extraction or<br>Protein Precipitation       | [7][9]    |
| Chromatographic Column | C18 (e.g., Thermo Beta basic-<br>8, 100 mm x 4.6 mm, 5µ)   | [7]       |
| Mobile Phase           | Acetonitrile: Ammonium formate buffer (pH 4.2) (70:30 v/v) | [7]       |
| Flow Rate              | 1.0 mL/minute                                              | [7]       |
| Run Time               | ~2.0 - 3.0 minutes                                         | [7][8]    |
| Detection              | Tandem Mass Spectrometry (MS/MS)                           | [7][9]    |
| Ionization Mode        | Positive Electrospray lonization (ESI+)                    | [9]       |



Table 2: Mass Spectrometry Transitions

| Compound        | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|-----------------|---------------------|-------------------|-----------|
| Apixaban        | 460.2               | 443.2             | [7][10]   |
| Apixaban-13C,d3 | 464.2               | 447.4             | [7][10]   |

Table 3: Method Validation Parameters

| Parameter                                 | Acceptance<br>Criteria    | Typical<br>Performance | Reference |
|-------------------------------------------|---------------------------|------------------------|-----------|
| Linearity (r²)                            | ≥0.99                     | ≥0.99                  | [7]       |
| Calibration Range                         | 1.0 - 301.52 ng/mL        | 1.0 - 301.52 ng/mL     | [7]       |
| Lower Limit of Quantitation (LLOQ)        | -                         | 1.0 ng/mL              | [7]       |
| Intra-day & Inter-day<br>Precision (%RSD) | <15%                      | 0.70% - 6.98%          | [5][7]    |
| Accuracy (%)                              | 85-115% (±20% at<br>LLOQ) | 89.2% - 107.2%         | [7]       |
| Extraction Recovery                       | >85%                      | >98%                   | [5][7]    |

#### **Experimental Protocols**

### **Protocol 1: Preparation of Stock and Working Solutions**

- Apixaban Stock Solution (1.0 mg/mL): Accurately weigh approximately 5 mg of apixaban and transfer to a 5 mL volumetric flask. Dissolve and make up to the mark with HPLC grade methanol. Store at 2-8°C.[10]
- Apixaban-13C,d3 Stock Solution (1.0 mg/mL): Accurately weigh approximately 2 mg of Apixaban-13C,d3 and transfer to a 2 mL volumetric flask. Dissolve and make up to the mark with HPLC grade methanol. Store at 2-8°C.[10]



- Working Standard Solutions: Prepare serial dilutions of the apixaban stock solution in a 50:50 (v/v) mixture of methanol and Milli-Q water to create calibration standards and quality control (QC) samples.[10]
- Internal Standard Working Solution: Dilute the Apixaban-13C,d3 stock solution in a 50:50
  (v/v) mixture of methanol and Milli-Q water to achieve the desired concentration for spiking
  into plasma samples.[10]

# Protocol 2: Sample Preparation (Liquid-Liquid Extraction)

- Pipette 250 μL of human plasma into a pre-labeled polypropylene tube.
- Add 50 μL of the **Apixaban-13C,d3** internal standard working solution.
- Vortex the mixture.
- Add 250 μL of 5% ortho-phosphoric acid and 250 μL of 1% formic acid and vortex again.
- Add 2 mL of an organic solvent mixture of ethyl acetate and methyl tertiary butyl ether (70:30 v/v).
- Vortex for an extended period to ensure thorough mixing.
- Centrifuge the samples at approximately 4000 rpm for 10 minutes at 5°C.
- Transfer the supernatant to a clean tube and evaporate to dryness.
- Reconstitute the residue in a solution of acetonitrile and Milli-Q water.
- Inject the reconstituted sample into the LC-MS/MS system.[11]

#### **Protocol 3: Bioequivalence Study Design**

A typical bioequivalence study for apixaban is a single-dose, open-label, randomized, two-period, crossover study under fasting conditions.[1][3]

Subjects: Healthy male and non-pregnant, non-lactating female volunteers.[3]



- Strength: 5 mg apixaban tablets.[3]
- Procedure: Subjects receive a single dose of either the test or reference apixaban formulation in each study period, with a washout period in between.
- Blood Sampling: Collect blood samples at predefined time points (e.g., pre-dose and at multiple intervals up to 72 hours post-dose).[1]
- Analyte to Measure: Apixaban in plasma.[3]
- Pharmacokinetic Parameters: Calculate Cmax (maximum plasma concentration) and AUC (area under the plasma concentration-time curve).[1]
- Bioequivalence Assessment: The 90% confidence interval for the ratio of the geometric means (test/reference) of Cmax and AUC must fall within the acceptance range of 80.00% to 125.00%.[1]

#### **Visualizations**



Click to download full resolution via product page

Caption: Bioanalytical workflow for apixaban quantification.





Click to download full resolution via product page

Caption: Logical flow of an apixaban bioequivalence study.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. nobelmedicus.com [nobelmedicus.com]
- 2. Apixaban product-specific bioequivalence guidance | European Medicines Agency (EMA) [ema.europa.eu]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. benchchem.com [benchchem.com]
- 5. payeshdarou.ir [payeshdarou.ir]
- 6. tandfonline.com [tandfonline.com]
- 7. A Validated LC-MS/MS Method for the Estimation of Apixaban in Human Plasma. | Journal of Applied Pharmaceutical Science [bibliomed.org]
- 8. Lc-ms/ms assay for the determination of apixaban in human plasma [wisdomlib.org]
- 9. Quantification of apixaban in human plasma using ultra performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application of Apixaban-13C,d3 in Bioequivalence Studies: A Comprehensive Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b590848#application-of-apixaban-13c-d3-in-bioequivalence-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com